molecular formula C16H14O3 B6400429 4-(4-Acetylphenyl)-3-methylbenzoic acid, 95% CAS No. 1261891-14-8

4-(4-Acetylphenyl)-3-methylbenzoic acid, 95%

Cat. No. B6400429
CAS RN: 1261891-14-8
M. Wt: 254.28 g/mol
InChI Key: HLTYNNXBQYTFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Acetylphenyl)-3-methylbenzoic acid, 95% (4-APMB) is a synthetic organic compound that is used in a variety of scientific research applications, such as in the synthesis of drugs, in the study of biochemical and physiological effects, and in laboratory experiments.

Scientific Research Applications

4-(4-Acetylphenyl)-3-methylbenzoic acid, 95% has a variety of scientific research applications, including the synthesis of drugs, the study of biochemical and physiological effects, and the use in laboratory experiments. 4-(4-Acetylphenyl)-3-methylbenzoic acid, 95% is used in the synthesis of drugs, such as the anti-inflammatory drug indomethacin. 4-(4-Acetylphenyl)-3-methylbenzoic acid, 95% is also used in the study of biochemical and physiological effects, such as the effect of 4-(4-Acetylphenyl)-3-methylbenzoic acid, 95% on the expression of inflammation-related genes in cells. Finally, 4-(4-Acetylphenyl)-3-methylbenzoic acid, 95% is used in laboratory experiments, such as in the study of the binding of 4-(4-Acetylphenyl)-3-methylbenzoic acid, 95% to proteins.

Mechanism of Action

The mechanism of action of 4-(4-Acetylphenyl)-3-methylbenzoic acid, 95% is not fully understood, but it is believed to involve the binding of 4-(4-Acetylphenyl)-3-methylbenzoic acid, 95% to proteins in cells. This binding is believed to activate signaling pathways, which in turn lead to the expression of inflammation-related genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Acetylphenyl)-3-methylbenzoic acid, 95% have been studied in various laboratory experiments. In one study, 4-(4-Acetylphenyl)-3-methylbenzoic acid, 95% was found to increase the expression of inflammation-related genes in cells. In another study, 4-(4-Acetylphenyl)-3-methylbenzoic acid, 95% was found to reduce the production of pro-inflammatory cytokines. Finally, in another study, 4-(4-Acetylphenyl)-3-methylbenzoic acid, 95% was found to reduce the production of nitric oxide.

Advantages and Limitations for Lab Experiments

The use of 4-(4-Acetylphenyl)-3-methylbenzoic acid, 95% in laboratory experiments has several advantages. 4-(4-Acetylphenyl)-3-methylbenzoic acid, 95% is relatively easy to synthesize, and it is relatively stable in solution. Furthermore, 4-(4-Acetylphenyl)-3-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of drugs on cells. However, the use of 4-(4-Acetylphenyl)-3-methylbenzoic acid, 95% in laboratory experiments is not without its limitations. 4-(4-Acetylphenyl)-3-methylbenzoic acid, 95% is a synthetic compound, and its effects may not be the same as those of naturally occurring compounds. Furthermore, 4-(4-Acetylphenyl)-3-methylbenzoic acid, 95% is not soluble in water, and thus it must be dissolved in a solvent before use.

Future Directions

The use of 4-(4-Acetylphenyl)-3-methylbenzoic acid, 95% in scientific research is an area that is ripe for further exploration. Future research should focus on further elucidating the mechanism of action of 4-(4-Acetylphenyl)-3-methylbenzoic acid, 95%, as well as on exploring its potential applications in the synthesis of drugs and in the study of biochemical and physiological effects. Additionally, future research should focus on exploring the potential advantages and limitations of 4-(4-Acetylphenyl)-3-methylbenzoic acid, 95% in laboratory experiments, as well as on exploring potential new applications for 4-(4-Acetylphenyl)-3-methylbenzoic acid, 95%.

Synthesis Methods

4-(4-Acetylphenyl)-3-methylbenzoic acid, 95% is synthesized using a variety of methods, including the use of a Grignard reagent, a palladium-catalyzed reaction, and an acid-catalyzed reaction. In the Grignard reagent method, 4-(4-Acetylphenyl)-3-methylbenzoic acid, 95% is synthesized by combining 4-acetylphenol and methyl benzoate in the presence of a Grignard reagent. In the palladium-catalyzed reaction, 4-(4-Acetylphenyl)-3-methylbenzoic acid, 95% is synthesized by combining 4-acetylphenol, methyl benzoate, and a palladium catalyst. Finally, in the acid-catalyzed reaction, 4-(4-Acetylphenyl)-3-methylbenzoic acid, 95% is synthesized by combining 4-acetylphenol, methyl benzoate, and an acid catalyst.

properties

IUPAC Name

4-(4-acetylphenyl)-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-10-9-14(16(18)19)7-8-15(10)13-5-3-12(4-6-13)11(2)17/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTYNNXBQYTFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50689763
Record name 4'-Acetyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261891-14-8
Record name 4'-Acetyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50689763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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